Aminooxyacetamide hydrochloride

Description

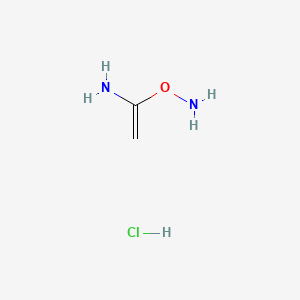

Structure

3D Structure of Parent

Properties

CAS No. |

54488-65-2 |

|---|---|

Molecular Formula |

C2H7ClN2O2 |

Molecular Weight |

126.54 g/mol |

IUPAC Name |

2-aminooxyacetamide;hydrochloride |

InChI |

InChI=1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H |

InChI Key |

BIUQVFWWPLIJJU-UHFFFAOYSA-N |

SMILES |

C=C(N)ON.Cl |

Canonical SMILES |

C(C(=O)N)ON.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Aminooxyacetamide Hydrochloride (CAS 54488-65-2): The Definitive Guide to Oxime-Based Bioconjugation

Executive Summary

In the rapidly evolving landscape of biotherapeutics and synthetic biology, achieving stable, site-specific molecular linkages is a paramount challenge. Aminooxyacetamide hydrochloride (CAS 54488-65-2) has emerged as a foundational bifunctional building block for bioorthogonal chemistry[1]. By providing a highly reactive aminooxy group (-O-NH₂), this compound enables the formation of exceptionally stable oxime bonds with aldehydes and ketones[2].

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its superiority over traditional hydrazide crosslinkers, and its critical applications in generating homogeneous Antibody-Drug Conjugates (ADCs) and functionalized synthetic peptoids.

Physicochemical Profiling & Safety Data

Understanding the physical and safety parameters of this compound is the first step in designing reliable bioconjugation workflows. The molecule is supplied as a hydrochloride salt to prevent premature auto-condensation and oxidation of the reactive aminooxy moiety[1].

Table 1: Physicochemical and Safety Profile

| Parameter | Specification / Data |

| Chemical Name | 2-(Aminooxy)acetamide hydrochloride |

| CAS Number | 54488-65-2 |

| Molecular Formula | C₂H₇ClN₂O₂ |

| Molecular Weight | 126.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, DMSO, and DMF |

| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3] |

Mechanistic Grounding: The Superiority of Oxime Ligation

The core utility of aminooxyacetamide lies in its ability to perform oxime ligation . Historically, researchers relied on hydrazide reagents to target carbonyls, forming hydrazone linkages[2]. However, hydrazones are thermodynamically unstable and prone to hydrolysis in aqueous circulation, leading to premature payload release and off-target toxicity in clinical applications[4].

The Alpha-Effect and Resonance Stabilization

Aminooxyacetamide overcomes these limitations through two distinct chemical phenomena:

-

Enhanced Nucleophilicity (The Alpha-Effect): The adjacent oxygen atom donates electron density to the primary amine, lowering its pKa to approximately 4.6. This ensures that at a mildly acidic pH (5.5–6.0), the aminooxy group remains largely unprotonated and highly nucleophilic, whereas standard aliphatic amines (pKa ~9-10) are protonated and unreactive[5].

-

Bond Stability: Once the hemiacetal intermediate dehydrates, the resulting oxime bond (-C=N-O-) is stabilized by the resonance contribution of the oxygen atom. This makes the oxime linkage highly resistant to physiological hydrolysis[4].

Figure 1: Mechanistic pathway of oxime ligation between a carbonyl and an aminooxy group.

Core Applications in Biotherapeutics

Site-Specific Antibody-Drug Conjugates (ADCs)

First-generation ADCs utilized stochastic conjugation via native lysine or reduced cysteine residues, resulting in highly heterogeneous mixtures with variable Drug-to-Antibody Ratios (DAR)[6]. Aminooxyacetamide derivatives are now heavily utilized in next-generation, site-specific ADCs via [5].

By genetically encoding a CxPxR consensus sequence into the antibody, the enzyme Formylglycine Generating Enzyme (FGE) co-translationally oxidizes the cysteine into a reactive formylglycine (fGly)[7]. An aminooxyacetamide-functionalized cytotoxic payload can then be ligated directly to this aldehyde, yielding a perfectly homogeneous ADC[8].

Figure 2: Site-specific ADC generation workflow utilizing FGE and oxime ligation.

Solid-Phase Peptoid Synthesis

In synthetic biology, this compound is utilized to introduce chemoselective handles into oligo(N-substituted glycines), or peptoids[9]. Using the submonomer synthesis method, the aminooxy group is incorporated directly onto the peptoid backbone, allowing for downstream ligation with aldehyde-bearing fluorophores or targeting ligands[10].

Experimental Protocols (Self-Validating Systems)

To ensure high-yield bioconjugation, the following protocols have been optimized to leverage the specific kinetic and thermodynamic properties of aminooxyacetamide.

Protocol 1: Site-Specific Oxime Ligation of an Aldehyde-Tagged Protein

This protocol outlines the conjugation of an aminooxy-functionalized payload to an FGE-oxidized protein[5].

-

Buffer Exchange: Purify the aldehyde-tagged protein and exchange it into a slightly acidic conjugation buffer (e.g., 50 mM sodium citrate, 50 mM NaCl, pH 5.5)[5].

-

Causality: At pH > 6.0, the kinetics of oxime condensation drop significantly. Conversely, a pH < 5.0 risks protonating the carbonyl oxygen, hindering the initial nucleophilic attack[5].

-

-

Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 50–100 mM[11].

-

Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a protonated Schiff base, which is highly electrophilic and undergoes rapid transimination with the aminooxy payload, accelerating the reaction by up to 400-fold[11].

-

-

Ligation: Add the aminooxyacetamide-functionalized payload at a 10–20 molar excess relative to the protein. Ensure the absolute protein concentration is >10 μM to drive the bimolecular reaction to completion[5].

-

Incubation: Incubate the mixture at room temperature for 12–24 hours in the dark.

-

Purification: Remove unreacted payload and aniline catalyst using Size Exclusion Chromatography (SEC) or extensive dialysis against a neutral buffer (e.g., PBS, pH 7.4)[5].

Protocol 2: Glycoprotein Oxidation and Labeling

For native antibodies or glycoproteins lacking an engineered tag, aminooxyacetamide can be used to label glycans following mild oxidation[12].

-

Mild Oxidation: Treat the glycoprotein (1-5 mg/mL in PBS) with 1 mM sodium periodate (NaIO₄) at 4°C for 30 minutes in the dark[12].

-

Causality: These mild, cold conditions selectively cleave the vicinal diols of terminal sialic acids to generate aldehydes, preventing the over-oxidation of sensitive amino acid residues (like methionine)[12].

-

-

Quenching: Add glycerol to a final concentration of 15 mM and incubate for 5 minutes to consume excess periodate.

-

Ligation: Add the desired aminooxyacetamide-dye conjugate (e.g., CF® Dye Aminooxy) and incubate at room temperature for 2 hours[12].

References

-

Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Rabuka D, Rush JS, de Hart GW, Wu P, Bertozzi CR. Nature Protocols. 2012;7:1052–1067.[Link]

-

Site-selective modification strategies in antibody–drug conjugates. Walsh SJ, Bargh JD, Dannheim FM, Hanby AR, Seki H, Counsell AJ, Ou X, Fowler E, Ashman N, et al. Chemical Society Reviews. 2021;50:1305-1353.[Link]

-

Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II). York D, Baker J, Holder PG, Jones LC, Drake PM, Barfield RM, Bleck GT, Rabuka D. BMC Biotechnology. 2016;16:23.[Link]

-

Site-specific antibody drug conjugates for cancer therapy. Agarwal P, Bertozzi CR. mAbs. 2013;6(1):34–45.[Link]

-

Incorporation of Chemoselective Functionalities into Peptoids via Solid-Phase Submonomer Synthesis. Horn T, Zuckermann RN. Bioconjugate Chemistry. 2004;15(2):428-435.[Link]

-

2-(Aminooxy)acetamide hydrochloride Safety Data. Chemical-Label Database. [Link]

Sources

- 1. 54488-65-2|2-(Aminooxy)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. biotium.com [biotium.com]

- 3. chemical-label.com [chemical-label.com]

- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Incorporation of chemoselective functionalities into peptoids via solid-phase submonomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. biotium.com [biotium.com]

2-(Aminooxy)acetamide hydrochloride chemical structure and molecular weight

Technical Guide: 2-(Aminooxy)acetamide Hydrochloride

Part 1: Executive Summary

2-(Aminooxy)acetamide hydrochloride (CAS: 54488-65-2) is a specialized hydroxylamine derivative widely utilized in chemical biology and drug development for its high-specificity reactivity toward carbonyl groups (aldehydes and ketones). Unlike common fluorescent tags (e.g., 2-AB, 2-AA) used in glycomics, this molecule serves as a neutral, hydrophilic capping agent and a versatile bioconjugation linker .

Its primary utility lies in oxime ligation , a bio-orthogonal reaction that proceeds under mild, aqueous conditions (pH 4–6). By reacting with the reducing end of glycans, abasic sites in DNA, or oxidized protein residues, it forms a hydrolytically stable oxime linkage.[1] This "capping" prevents side reactions (such as aldehyde-induced crosslinking) and introduces a defined mass shift for mass spectrometry (MS) analysis without altering the ionization properties significantly. Furthermore, it acts as a critical intermediate in the synthesis of oxime-linked antibody-drug conjugates (ADCs) and enzyme inhibitors.

Part 2: Chemical Identity & Physicochemical Properties

The following table consolidates the core technical specifications required for analytical verification and experimental design.

| Property | Specification |

| Chemical Name | 2-(Aminooxy)acetamide hydrochloride |

| Synonyms | Aminooxyacetamide HCl; Carbamoylmethoxyamine hydrochloride |

| CAS Number | 54488-65-2 |

| Molecular Formula | |

| Molecular Weight | 126.54 g/mol (Salt); ~90.08 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in ethanol |

| pKa | ~4.5 (Conjugate acid of the aminooxy group) |

| Melting Point | 160–165 °C (Decomposes) |

| Storage | -20°C, Hygroscopic (Store under inert atmosphere) |

Part 3: Mechanistic Principles

The Oxime Ligation Mechanism

The core reactivity of 2-(Aminooxy)acetamide is driven by the alpha-effect . The adjacent oxygen atom increases the nucleophilicity of the amine nitrogen, making it significantly more reactive toward carbonyls than standard primary amines, even at acidic pH.

Reaction Pathway:

-

Nucleophilic Attack: The aminooxy nitrogen attacks the electrophilic carbonyl carbon of the aldehyde/ketone.

-

Dehydration: A water molecule is eliminated, driven by acid catalysis.

-

Product Formation: A stable

(oxime) bond is formed. Unlike hydrazones (

Figure 1: Mechanism of oxime ligation between an aldehyde and 2-(aminooxy)acetamide.

Why Use the Acetamide Derivative?

-

Neutrality: Unlike Aminooxyacetic acid (AOAA), which introduces a negative charge (carboxylate), the acetamide group remains neutral. This is critical in Mass Spectrometry when analyzing glycans in positive ion mode, as it avoids signal suppression associated with anionic tags.

-

Steric Minimalization: The small size of the acetamide group prevents steric hindrance during subsequent enzymatic processing or binding assays.

Part 4: Applications in Drug Development & Glycomics

Glycan Analysis (Neutral Capping)

In glycomics, the reducing end of free glycans exists in equilibrium between ring-closed and ring-open (aldehyde) forms.

-

Problem: The aldehyde is reactive and can cause signal splitting (anomers) in HPLC/MS.

-

Solution: Reacting with 2-(Aminooxy)acetamide "caps" the reducing end.

-

Outcome:

-

Prevents anomerization (collapses

peaks into one). -

Adds a predictable mass shift (+72.02 Da for the

moiety replacing oxygen, calculation: -

Allows separation of neutral glycans without introducing hydrophobic bias.

-

Aldehyde Reactive Probe (ARP) for DNA Damage

DNA damage often generates abasic sites (AP sites) which contain an aldehyde.

-

Application: 2-(Aminooxy)acetamide is used to block these sites during repair assays or to tag them for quantification.

-

Advantage: The amide handle is stable and does not interfere with downstream polymerase activity as much as bulky biotin tags.

Synthesis of Antibody-Drug Conjugates (ADCs)

The reagent serves as a linker payload. It can be reacted with a ketone-functionalized drug (e.g., certain steroids or doxorubicin derivatives) to create a prodrug linker that is stable in circulation but potentially cleavable in lysosomal conditions (though oximes are generally very stable, requiring specific design for cleavage).

Part 5: Experimental Protocols

Protocol 1: Glycan Labeling (General Procedure)

This protocol describes the capping of N-glycans released from antibodies.

Reagents:

-

Labeling Solution: 0.1 M 2-(Aminooxy)acetamide HCl in DMSO/Acetic Acid (7:3 v/v).

-

Reducing Agent (Optional): Sodium Cyanoborohydride (not strictly necessary for oximes, but often used to reduce hydrazones; for oximes, the bond is stable without reduction). Note: For strict oxime formation, reduction is omitted to preserve the double bond character.

Steps:

-

Preparation: Lyophilize the released glycan sample (approx. 1-10 nmol) in a 1.5 mL tube.

-

Reaction: Add 10 µL of the Labeling Solution .

-

Incubation: Vortex and incubate at 37°C for 2–4 hours (or 65°C for 1 hour for faster kinetics).

-

Cleanup: Precipitate glycans using cold acetonitrile (95%) or pass through a HILIC SPE cartridge to remove excess reagent.

-

Analysis: Reconstitute in water for MALDI-MS or LC-MS.

Protocol 2: Synthesis of 2-(Aminooxy)acetamide HCl

For researchers needing to synthesize the reagent de novo.

Reaction Scheme:

-

Coupling: N-Hydroxyphthalimide + 2-Chloroacetamide +

-

Deprotection: 2-(Phthalimidooxy)acetamide + Hydrazine hydrate

2-(Aminooxy)acetamide + Phthalhydrazide.-

Solvent: Ethanol. Temp: Reflux.

-

-

Salt Formation: Treat crude oil with HCl/Dioxane to precipitate the hydrochloride salt.

Figure 2: Synthetic route for the production of 2-(Aminooxy)acetamide HCl.

Part 6: Quality Control & Handling

Stability & Storage:

-

The HCl salt is hygroscopic . Moisture absorption can lead to hydrolysis or caking.

-

Recommendation: Store in aliquots at -20°C with desiccant.

-

Solution Stability: Aqueous solutions are stable for ~24 hours at 4°C. Do not store aqueous solutions long-term; prepare fresh.

Characterization (QC):

-

1H NMR (

): Look for the singlet of the methylene group ( -

Mass Spec: ESI+ should show a peak at m/z 91.1

. -

Silver Nitrate Test: Positive for chloride (confirms HCl salt).

References

-

PubChem. 2-(Aminooxy)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

-

ResearchGate. Synthesis and Anticoccidial Activities of Novel Acetamide Derivatives. (Synthesis Methodology Context). Available at: [Link]

Sources

Aminooxyacetamide Hydrochloride: A Comprehensive Guide to Solubility and Solvent-Driven Bioconjugation Workflows

Executive Summary

Aminooxyacetamide hydrochloride (CAS: 54488-65-2; MW: 126.54 g/mol ) is a foundational bifunctional linker in modern bioconjugation, widely utilized for its ability to form exceptionally stable oxime linkages with aldehydes and ketones. However, the successful application of this reagent hinges entirely on understanding its solvation thermodynamics. As a Senior Application Scientist, I frequently observe that reaction failures are rarely due to the intrinsic chemistry of the aminooxy group, but rather a misunderstanding of its salt form, its pH-dependent nucleophilicity, and its behavior across different solvent gradients.

This whitepaper provides an authoritative, mechanistic breakdown of this compound's solubility profile in water versus organic solvents, detailing the causality behind solvent selection and providing self-validating protocols for robust experimental design.

The Physicochemical Basis of Solubility

To understand the solubility of aminooxyacetamide, one must first understand why it is supplied as a hydrochloride salt. The free aminooxy base (–O–NH₂) is highly nucleophilic but thermodynamically unstable, making it prone to premature oxidation and self-condensation during storage.

By formulating it as a hydrochloride salt, the aminooxy nitrogen is protonated (–O–NH₃⁺ Cl⁻). This ionic lattice fundamentally alters its solvation dynamics:

-

High Lattice Energy vs. Hydration Energy: The salt is highly polar. In water, the hydration energy of the chloride ion and the protonated amine vastly exceeds the lattice energy, leading to near-instantaneous dissolution.

-

Dielectric Constant Dependency: In organic solvents, solubility scales directly with the solvent's dielectric constant and its ability to act as a hydrogen-bond acceptor.

Solubility Matrix: Water vs. Organic Solvents

The table below summarizes the quantitative and qualitative solubility profile of this compound across standard laboratory solvents.

| Solvent | Solubility Profile | Dielectric Constant (ε) | Application Context & Causality |

| Water / Aqueous Buffers | Highly Soluble (>50 mg/mL) | 80.1 | Optimal. Primary solvent for bioconjugation. The high polarity completely dissociates the HCl salt. |

| DMSO (Dimethyl Sulfoxide) | Soluble (>30 mg/mL) | 46.7 | Excellent. Used for stock solutions and labeling hydrophobic molecular hosts where water is unviable. |

| DMF (Dimethylformamide) | Soluble (~20-30 mg/mL) | 36.7 | Good. Standard for solid-phase peptide and peptoid synthesis; requires careful concentration management. |

| Methanol / Ethanol | Moderately Soluble (<10 mg/mL) | 32.7 / 24.5 | Intermediate. Useful as co-solvents or in intermediate washing steps during solid-phase extractions. |

| Dichloromethane (DCM) | Insoluble | 8.9 | Anti-Solvent. Used to wash away non-polar organic impurities without dissolving the aminooxy salt. |

| Hexane / Diethyl Ether | Insoluble | 1.9 / 4.3 | Precipitation. Ideal for forcing the precipitation of aminooxy-conjugates out of DMF/DMSO solutions. |

Causality in Experimental Design (E-E-A-T)

When transitioning from storage to reaction, the choice of solvent is not merely a vehicle for dissolution—it is a thermodynamic driver for the reaction.

The Aqueous Paradigm: pH and Aniline Catalysis

In water, the HCl salt rapidly dissociates. However, the resulting solution becomes highly acidic. Because oxime ligation requires the aminooxy group to be in its free-base form to act as a nucleophile, the pH must be strictly buffered to 4.5–6.0. Below pH 4.0, the amine remains fully protonated and unreactive; above pH 6.5, competing side reactions increase. To overcome the slow kinetics of oxime formation at this mildly acidic pH, , forming a highly reactive Schiff base intermediate that is rapidly displaced by the aminooxy group[1].

The Organic Paradigm: DMSO and DMF

For highly hydrophobic targets—such as[2] or specialized[3]—water is unviable. Aminooxyacetamide HCl exhibits excellent solubility in polar aprotic solvents like DMSO and DMF. In these environments, organic bases (e.g., DIPEA or pyridine) must be added to neutralize the HCl salt and liberate the nucleophilic aminooxy group, allowing the reaction to proceed smoothly in the absence of water.

Workflow Visualization

Workflow demonstrating solvent-dependent applications of Aminooxyacetamide HCl.

Mechanistic pathway of oxime ligation between aminooxyacetamide and a carbonyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a built-in verification mechanism to prevent downstream failures.

Protocol A: Preparation of Aqueous Stock for Oxime Ligation

Objective: Formulate a highly reactive, pH-stabilized aqueous environment for bioconjugation.

-

Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer. Adjust the initial pH to 5.0.

-

Dissolution: Weigh out Aminooxyacetamide HCl to achieve a 50 mM concentration and dissolve it in the buffer.

-

Validation Step (Critical): Measure the pH of the resulting solution immediately. Causality: The dissociation of the HCl salt releases free protons, which will drastically lower the pH of the buffer. If the pH drops below 4.0, the aminooxy group remains protonated and unreactive. Re-adjust the pH to 4.5–5.0 using dilute NaOH.

-

Catalysis: Add aniline to a final concentration of 10–50 mM to accelerate the reaction kinetics.

-

Conjugation & Verification: Introduce the aldehyde/ketone target. Allow to react for 2–4 hours at room temperature. Verify conjugation via LC-MS; look for a mass shift corresponding to the loss of water (-18 Da) indicative of stable oxime formation.

Protocol B: Solvent-Exchange and Precipitation Purification

Objective: Utilize the insolubility of aminooxyacetamide in non-polar solvents to purify conjugates synthesized in organic environments.

-

Organic Reaction: Conduct the coupling reaction in anhydrous DMF or DMSO using DIPEA (2.0 equivalents) to neutralize the HCl salt.

-

Concentration: If using DMF, concentrate the reaction volume by 50% under reduced pressure to minimize the amount of anti-solvent required.

-

Anti-Solvent Addition: Dropwise, add the concentrated reaction mixture into 10 volumes of ice-cold diethyl ether (or hexane). Causality: The highly polar aminooxy-conjugate is entirely insoluble in ether, forcing rapid precipitation, while unreacted hydrophobic impurities and DIPEA salts remain in solution.

-

Recovery: Centrifuge the suspension at 4000 × g for 10 minutes. Decant the supernatant and wash the pellet twice with fresh ice-cold ether.

-

Validation Step: Resuspend a 1 mg micro-aliquot of the dried pellet in 100 µL of deionized water. Complete, clear dissolution confirms the successful removal of non-polar aggregates and organic impurities.

References

-

Clapperton, A. M., & Babi, J. "A Field Guide to Optimizing Peptoid Synthesis." ACS Polymers Au, 2022. Available at:[Link]

-

Jayapaul, J., et al. "Molecular Sensing with Host Systems for Hyperpolarized ¹²⁹Xe." Molecules, 2020. Available at:[Link]

Sources

Technical Guide: Aminooxyacetamide Hydrochloride – Physicochemical Profile & Reactivity

Topic: Aminooxyacetamide hydrochloride pKa and nucleophilicity profile Content Type: In-depth Technical Guide

Executive Summary

This compound (AOAA·HCl) represents a specialized class of "alpha-effect" nucleophiles used extensively in bioconjugation and enzymatic inhibition. Unlike standard alkyl amines, the aminooxy group (

This guide provides a rigorous analysis of the pKa-driven reactivity of aminooxyacetamide, its mechanistic role in PLP-dependent enzyme inhibition, and validated protocols for kinetic characterization.

Physicochemical Identity

| Property | Specification |

| IUPAC Name | 2-(Aminooxy)acetamide hydrochloride |

| Chemical Formula | |

| Molecular Weight | 126.54 g/mol (Salt); 90.08 g/mol (Free Base) |

| CAS Number | 25395-32-8 (related free base: 35251-42-4) |

| Solubility | Highly soluble in water (>50 mg/mL), DMSO |

| pKa (Aminooxy) | 4.6 ± 0.2 (Conjugate acid) |

| Key Feature | Alpha-Effect Nucleophile |

The Alpha-Effect and Nucleophilicity

The defining characteristic of aminooxyacetamide is the Alpha-Effect , a phenomenon where the nucleophilicity of an atom is significantly enhanced by the presence of an adjacent atom with a lone pair of electrons.

Electronic Basis

In aminooxyacetamide, the primary amine nitrogen is directly bonded to an oxygen atom.

-

Ground State Destabilization: The lone pair on the nitrogen (

) experiences repulsion from the lone pair on the adjacent oxygen ( -

Transition State Stabilization: The high-energy HOMO overlaps more effectively with the LUMO of electrophiles (such as carbonyl carbons), lowering the activation energy (

) for nucleophilic attack.

Comparative Nucleophilicity

Despite having a much lower basicity than alkyl amines, aminooxyacetamide reacts faster with carbonyls.

| Compound | Structure | pKa ( | Relative Nucleophilicity* |

| Hydrazine | 8.1 | High (Alpha-effect) | |

| Aminooxyacetamide | 4.6 | High (Alpha-effect) | |

| Methylamine | 10.6 | Moderate (Basicity driven) |

*Relative nucleophilicity towards electrophilic carbonyls at neutral pH.

Reactivity Profile: Oxime Ligation

The reaction between aminooxyacetamide and an aldehyde/ketone yields an oxime (

The pH-Rate Profile (Bell-Shaped Curve)

The kinetics of oxime ligation follow a bell-shaped dependence on pH, typically maximizing around pH 4.5. This is a trade-off between two ionization states:

-

Acidic Slope (pH < 4): The reaction slows because the aminooxy group becomes protonated (

), losing its nucleophilicity. -

Basic Slope (pH > 5): The reaction slows because the electrophilic carbonyl group is not protonated/activated. The dehydration step (loss of water from the tetrahedral intermediate) becomes rate-limiting.

Aniline Catalysis

At physiological pH (7.4), the reaction is slow due to the rate-limiting dehydration step. The addition of aniline (or p-phenylenediamine) catalyzes the reaction by forming a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the aminooxy group.

Mechanism Visualization

Figure 1: Mechanism of oxime ligation showing the direct pathway (black) and the aniline-catalyzed pathway (red) which bypasses the slow dehydration step at neutral pH.

Biological Application: PLP-Dependent Enzyme Inhibition

Aminooxyacetamide is a potent inhibitor of enzymes utilizing Pyridoxal 5'-Phosphate (PLP) as a cofactor, such as GABA Transaminase (GABA-T).[1]

Mechanism of Inhibition

-

Recognition: The inhibitor enters the active site, mimicking the substrate.

-

Transimination: The aminooxy group attacks the internal aldimine (Schiff base between PLP and the active site Lysine).

-

Adduct Formation: Unlike the natural substrate which forms a transient imine, aminooxyacetamide forms a thermodynamically stable oxime-PLP adduct .

-

Inactivation: The oxime bond is too stable to be hydrolyzed or processed further, effectively locking the cofactor and killing enzyme activity (Suicide Inhibition).

Figure 2: Pathway of PLP-dependent enzyme inactivation. The formation of the stable PLP-AOAA oxime prevents cofactor regeneration.

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To determine the precise pKa of the aminooxy group in aminooxyacetamide.

Reagents:

-

Aminooxyacetamide HCl (10 mM solution in degassed water).

-

Standardized NaOH (0.1 M).

-

Standardized HCl (0.1 M).

-

KCl (0.1 M) for ionic strength adjustment.

Method:

-

Setup: Dissolve aminooxyacetamide HCl in 0.1 M KCl to a final concentration of 5 mM (50 mL volume). Maintain temperature at 25°C using a water-jacketed vessel.

-

Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.00.

-

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 50 µL). Record pH after stabilization (drift < 0.005 pH/min).

-

Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).

-

Expected Result: An inflection point near pH 4.6 .

-

Protocol 2: Kinetic Assay for Oxime Ligation

Objective: To measure the second-order rate constant (

Reagents:

-

Aminooxyacetamide HCl (Stock: 100 mM in water).

-

p-Nitrobenzaldehyde (Stock: 10 mM in DMSO).

-

Buffer: 100 mM Acetate (pH 4.5) and 100 mM Phosphate (pH 7.4).

Method:

-

Preparation: Dilute p-Nitrobenzaldehyde to 50 µM in the desired buffer.

-

Initiation: Add Aminooxyacetamide to a final concentration of 500 µM (10-fold excess to ensure pseudo-first-order kinetics).

-

Monitoring: Immediately monitor the absorbance at 280 nm (oxime formation) or the decay of the aldehyde peak at 265 nm using a UV-Vis spectrophotometer.

-

Calculation:

-

Fit the absorbance trace to a mono-exponential function to obtain

. -

Calculate

. -

Note: Expect

to be significantly higher at pH 4.5 than at pH 7.4 without catalyst.

-

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

-

Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of Formation of Oximes and Semicarbazones. Journal of the American Chemical Society, 84(22), 4319–4328.

-

John, R. A. (1995). Pyridoxal Phosphate-Dependent Enzymes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1248(2), 81–96.

-

Patterson, M. J., et al. (2025). Computed Properties of 2-(Aminooxy)acetamide. PubChem Compound Summary.

Sources

Aminooxyacetamide Hydrochloride: A Superior Hydroxylamine Derivative for Robust Oxime Bioconjugation

This technical guide details the application of Aminooxyacetamide hydrochloride (CAS: 35251-42-4) in bioconjugation.[1] It is structured to provide actionable, high-level scientific insight for researchers optimizing covalent linkages.[1]

Executive Summary

In the landscape of bioorthogonal chemistry, the stability of the linker often dictates the therapeutic index and shelf-life of the final conjugate. This compound (

Unlike hydrazide reagents, which form hydrolytically susceptible hydrazone bonds, aminooxy reagents generate oxime linkages that are approximately 1000-fold more stable under physiological conditions.[1][2] The acetamide moiety serves a dual purpose: it acts as a short, hydrophilic spacer to reduce aggregation and provides a chemically stable handle that does not interfere with the nucleophilicity of the aminooxy group.

This guide provides a validated framework for utilizing this compound in the synthesis of Antibody-Drug Conjugates (ADCs), glycoprotein labeling, and surface immobilization.

Chemical Basis & Mechanistic Insight

The Stability Hierarchy

The choice between aminooxy and hydrazide reagents is not trivial; it is a determinant of conjugate integrity. The oxime bond (

Table 1: Comparative Stability of Carbonyl-Reactive Linkages

| Linker Class | Resulting Bond | Hydrolytic Stability ( | pH Optimum | Primary Application |

| Aminooxy | Oxime | High ( | 4.0 - 5.0 (uncatalyzed) | ADCs, In vivo imaging |

| Hydrazide | Hydrazone | Low to Moderate | 4.5 - 5.5 | pH-cleavable linkers |

| Primary Amine | Imine (Schiff Base) | Very Low (Labile) | 7.0 - 9.0 | Temporary intermediates |

Aniline-Catalyzed Ligation Mechanism

While oxime ligation is thermodynamically favored, the kinetics at neutral pH (required for many proteins) are slow (

To bypass this kinetic trap without lowering pH (which risks protein denaturation), nucleophilic catalysis using aniline or

Figure 1: The catalytic cycle of aniline in oxime ligation.[1][3] The formation of the protonated Schiff base lowers the activation energy for the subsequent attack by the aminooxy nucleophile.

Validated Experimental Protocol

Pre-requisites

-

Aminooxyacetamide HCl Stock: 100 mM in dry DMSO or

. Store at -20°C. -

Catalyst Stock: 1 M Aniline (or

-phenylenediamine) in DMSO. Note: Aniline oxidizes over time; use fresh or distilled stocks. -

Buffer: 0.1 M Sodium Acetate (pH 4.5) OR 0.1 M Sodium Phosphate (pH 7.0) with catalyst.[3][4][5][6][7]

Protocol: Conjugation to Aldehyde-Functionalized Protein

This protocol assumes the target protein already possesses an aldehyde handle (e.g., via N-terminal oxidation with

Step 1: Reaction Setup

-

Dilute the aldehyde-protein to 10–50 µM in the Reaction Buffer.

-

Add Aminooxyacetamide HCl to a final concentration of 1–5 mM (50–100 molar equivalents).

-

Expert Insight: High excess is required to drive pseudo-first-order kinetics and ensure saturation of sites.[1]

-

-

Catalysis (Critical for pH 7): Add Aniline stock to a final concentration of 10–100 mM .

-

Caution: High concentrations of aniline (>100 mM) can precipitate some proteins. Titrate if necessary.

-

Step 2: Incubation

-

Incubate at 25°C for 2–4 hours in the dark.

-

Validation: Monitor reaction progress via LC-MS (mass shift of +89 Da per conjugation site for aminooxyacetamide, accounting for HCl loss and water loss).

Step 3: Quenching & Purification

-

Quench: Add excess acetone or unreacted aldehyde (e.g., formaldehyde) to scavenge remaining aminooxy reagent if immediate purification is not possible.

-

Purify: Remove excess small molecules via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or extensive dialysis against PBS.[1]

Figure 2: Standard workflow for Aminooxy-based bioconjugation. The buffer exchange step is critical to prevent oxidation of the aminooxy reagent by residual periodate.

Troubleshooting & Optimization

Table 2: Diagnostic Guide

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield | pH too high (uncatalyzed) | Lower pH to 4.5 or add 100 mM Aniline catalyst. |

| Insufficient Reagent Excess | Increase Aminooxyacetamide to 100x molar excess. | |

| Protein Precipitation | Aniline toxicity / Hydrophobicity | Switch to |

| Adducts on MS (+18 Da) | Incomplete dehydration | Reaction not finished; extend time or increase catalyst.[1] |

| Reagent Degradation | Oxidation of Aminooxy group | Ensure stock solutions are fresh; use degassed buffers. |

References

-

BenchChem. Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation. Retrieved from

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[2][3][8] Angewandte Chemie International Edition. (Demonstrates the ~1000-fold stability advantage of oximes). Retrieved from [1]

-

Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Bioconjugate Chemistry.[2][3][5][9][10][11] (Establishes aniline catalysis mechanism). Retrieved from [1]

-

Biotium. Aminooxy Conjugates & Reagents Product Information. Retrieved from

-

PubChem. 2-(Aminooxy)acetamide hydrochloride (Compound Summary). CID 13956184.[12] Retrieved from [1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biotium.com [biotium.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(Aminooxy)acetamide | C2H6N2O2 | CID 13956184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Aminooxyacetamide Hydrochloride – Storage, Stability, and Handling Protocols

Executive Summary

Aminooxyacetamide hydrochloride (AOAA-HCl) is a critical bifunctional linker used extensively in bioconjugation, particularly for site-specific labeling via oxime ligation . While chemically robust in its dry, crystalline form, AOAA-HCl exhibits significant hygroscopicity .

Failure to manage this property is a leading cause of experimental inconsistency. Moisture absorption alters the effective molecular weight of the reagent, leading to gross stoichiometric errors in conjugation reactions. In extreme cases, prolonged exposure to moisture can facilitate hydrolysis or oxidation, rendering the linker inert.

This guide defines the rigorous storage and handling protocols required to maintain the integrity of AOAA-HCl, ensuring high-efficiency conjugation in downstream applications.

Chemical Profile & Criticality

This compound (CAS: 63234-80-0 / 2921-14-4 derivatives) serves as a "chemical handle." Its primary utility lies in the enhanced reactivity of the aminooxy group (

Key Chemical Properties

| Property | Specification | Implication |

| Molecular Structure | Bifunctional: Reactive aminooxy group + stable amide. | |

| Physical State | White to off-white crystalline powder | High surface area increases moisture uptake rates. |

| Solubility | Highly soluble in water, DMSO, DMF | Compatible with aqueous buffers and organic cosolvents. |

| Acidity | Acidic in solution (HCl salt) | Must be buffered (pH 4.5–6.0) for optimal oxime ligation. |

The Hygroscopicity Challenge

Hygroscopicity in amine salts like AOAA-HCl is not merely a physical nuisance; it is a source of stoichiometric drift .

The Mechanism of Failure

The crystal lattice of the hydrochloride salt is stabilized by ionic interactions. However, the hydration energy of the chloride ion and the polar ammonium/amide groups is high. When exposed to ambient humidity:

-

Adsorption: Water molecules bind to the crystal surface.

-

Deliquescence: As water accumulates, it dissolves the salt, forming a saturated solution film on the particle surface.

-

Stoichiometric Error: A researcher weighing 10 mg of "wet" AOAA-HCl may effectively be adding only 7 mg of active reagent and 3 mg of water. In equimolar conjugations (e.g., antibody-drug conjugates), this 30% deficit results in incomplete labeling.

Visualization: The Moisture Failure Cascade

The following diagram illustrates how improper storage directly correlates to experimental failure.

Figure 1: The causal pathway from moisture exposure to experimental failure in bioconjugation.

Storage Protocols (The "Gold Standard")

To maintain reagent integrity over long periods (>6 months), strict adherence to the Cold-Dry-Inert triad is required.

Protocol A: Long-Term Storage[1]

-

Temperature: -20°C . Lower temperatures reduce the kinetics of any potential hydrolysis or oxidation.

-

Atmosphere: The vial must be tightly sealed.[1] Ideally, the manufacturer's original vial should be placed inside a secondary container (e.g., a jar containing desiccant silica gel or Drierite™).

-

Container: Amber glass is preferred to prevent photo-oxidation, although AOAA is less light-sensitive than some fluorophores.

Protocol B: The "Inert Weighing" Workflow

The most critical moment for degradation is the transition from cold storage to the balance. Never open a cold vial in a warm room.

-

Retrieval: Remove the vial from the -20°C freezer.

-

Equilibration (CRITICAL): Allow the closed vial to sit at room temperature for 30–45 minutes .

-

Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This ruins the remaining stock.

-

-

Handling:

-

Ideally, weigh inside a nitrogen-purged glove box.

-

If a glove box is unavailable, work quickly. Flush the headspace of the stock vial with inert gas (Nitrogen or Argon) immediately after removing the aliquot.

-

-

Resealing: Parafilm the cap after purging with gas. Return to -20°C immediately.

Experimental Handling & Reconstitution

For bioconjugation applications (e.g., modifying aldehydes on glycoproteins), AOAA-HCl must be dissolved immediately before use.

Reconstitution Strategy

Do not store AOAA-HCl in solution. Hydrolysis of the amide bond or oxidation of the aminooxy group can occur over time in aqueous solution.

| Solvent | Protocol | Stability |

| Water / Buffer | Dissolve at 10–100 mM just before use. | < 4 hours at RT (Use immediately) |

| DMSO / DMF | Prepare highly concentrated stocks (e.g., 1 M). | ~1 week at -20°C (if anhydrous) |

Workflow Diagram: Correct Handling

Figure 2: Step-by-step workflow to prevent condensation and ensure stock longevity.

Quality Control (Self-Validation)

If you suspect your AOAA-HCl has been compromised (e.g., the powder looks clumpy or sticky), perform these checks before committing valuable protein samples to a reaction.

-

Visual Inspection: The reagent should be a free-flowing white powder. Any clumping, transparency, or "wet" look indicates deliquescence.

-

Melting Point Check: Pure AOAA-HCl has a sharp melting point (typically around 150–156°C, depending on the specific derivative). A depressed or broad melting range indicates water contamination.

-

Solubility Test: It should dissolve instantly in water. Turbidity suggests degradation or contamination.

References

-

PubChem. (2025).[2] 2-(Aminooxy)acetamide | C2H6N2O2.[2] National Library of Medicine. [Link]

- Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research.

Sources

Technical Guide: Aminooxyacetamide in Bioorthogonal Chemistry and Click Reactions

Executive Summary

Aminooxyacetamide represents a high-fidelity chemoselective motif within the bioorthogonal toolkit, specifically engineered for oxime ligation . Unlike first-generation hydrazide reagents, aminooxyacetamide derivatives form oxime linkages that exhibit superior hydrolytic stability—a critical quality attribute for Antibody-Drug Conjugates (ADCs) and long-term in vivo imaging.

This guide details the physicochemical basis, kinetic optimization via nucleophilic catalysis, and validated protocols for deploying aminooxyacetamide in high-value bioconjugation workflows.

Part 1: The Chemical Basis of Aminooxyacetamide

Structural Advantage & The Alpha Effect

The aminooxyacetamide functional group consists of an aminooxy moiety (

-

Enhanced Nucleophilicity: The adjacent oxygen atom donates electron density to the nitrogen lone pair (the

-effect ), making the terminal amine significantly more nucleophilic than aliphatic amines, even at acidic pH (4.5–6.0) where lysine -

The Acetamide Linker: The acetamide spacer (

) is not merely structural; it imparts hydrophilicity, reducing aggregation of hydrophobic payloads (e.g., cytotoxic drugs or fluorophores) and minimizing steric hindrance during the ligation event.

Mechanism of Oxime Ligation

The reaction proceeds via the condensation of the aminooxy group with an aldehyde or ketone to form an oxime bond (

Thermodynamics vs. Kinetics:

While the oxime bond is thermodynamically stable (

Stability: Oxime vs. Hydrazone

For drug development, linker stability is paramount.[1] Hydrazone linkages (formed from hydrazides) are susceptible to acid-catalyzed hydrolysis in the lysosome or serum. Oximes formed by aminooxyacetamide are significantly more resistant.

Table 1: Comparative Hydrolytic Stability at Physiological pH (7.0)

| Linker Type | Structure | Relative Hydrolysis Rate | Half-Life ( | Application Suitability |

| Oxime (Aminooxy) | 1 (Baseline) | Weeks to Months | High (ADCs, In vivo) | |

| Methylhydrazone | ~600x Faster | Hours | Low (Rapid release only) | |

| Acylhydrazone | ~300x Faster | Days | Medium |

Data Source: Kalia & Raines, Angew.[2] Chem. Int. Ed. (2008)[2][3][4]

Part 2: Reaction Mechanism & Catalysis Visualization

The following diagram illustrates the aniline-catalyzed pathway. Aniline reacts with the aldehyde to form a highly electrophilic Schiff base intermediate, which undergoes rapid transimination with aminooxyacetamide to yield the stable oxime.

Figure 1: Mechanism of aniline-catalyzed oxime ligation. The catalyst activates the aldehyde, bypassing the slow direct attack of the aminooxy group.

Part 3: Experimental Protocol (Antibody-Drug Conjugate)

Scenario: Conjugation of an aminooxyacetamide-functionalized payload (e.g., MMAE-linker) to a monoclonal antibody (mAb) via glycan oxidation.

Materials Checklist

-

Target: IgG1 Monoclonal Antibody (free of BSA/Gelatin).

-

Reagent: Aminooxyacetamide-Payload (10 mM stock in DMSO).

-

Oxidant: Sodium Periodate (

), fresh 100 mM aqueous stock.[5] -

Catalyst: Aniline (pure), prepared as 100 mM stock in Acetate Buffer.

-

Buffers:

-

Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology

Phase 1: Glycan Oxidation (Creating the Aldehyde)

-

Buffer Exchange: Equilibrate the antibody into Oxidation Buffer (pH 5.5).

-

Oxidation Reaction: Add

to a final concentration of 1 mM . Incubate for 30 minutes on ice in the dark.-

Critical Control: Do not exceed 1-2 mM periodate or >30 mins. Over-oxidation can cleave the antibody polypeptide chain.

-

-

Quenching: Add Ethylene Glycol to a final concentration of 10 mM . Incubate for 5 minutes.

-

Why? This scavenges residual periodate, preventing it from oxidizing the aminooxy payload or the drug itself in the next step.

-

-

Purification 1: Remove excess periodate and formaldehyde by passing through a desalting column equilibrated with Oxidation Buffer .

Phase 2: Oxime Ligation (The Click Reaction)

-

Reaction Setup: To the oxidized antibody, add the Aniline Catalyst (final conc. 10 mM) and the Aminooxyacetamide-Payload (20–50 equivalents molar excess over antibody).

-

Incubation: React for 2–4 hours at Room Temperature (or O/N at

).-

Note: If the protein is sensitive, reduce aniline to 1-5 mM and extend time.

-

-

Purification 2: Remove excess payload and aniline using a desalting column or dialysis against PBS (pH 7.4).

Part 4: Validation & Quality Control

Trust but verify. A self-validating system requires confirmation of the covalent bond.

Degree of Labeling (DOL)

-

UV-Vis: If the payload has a chromophore (e.g., fluorophore or doxorubicin), use the Beer-Lambert law.

(Where CF is the correction factor for the payload's absorbance at 280 nm).

Mass Spectrometry (The Gold Standard)

-

Method: Deglycosylation (PNGase F) is NOT recommended here as the drug is on the glycan. Instead, use reducing SDS-PAGE followed by LC-MS of the heavy chain.

-

Expected Shift: Look for a mass increase corresponding to:

(The -18 Da accounts for the water molecule lost during oxime formation).

Part 5: Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Aminooxyacetamide linkers are used to generate site-specific ADCs. By targeting the conserved N-glycan at Asn297 of IgG, researchers achieve a defined Drug-to-Antibody Ratio (DAR), typically DAR ~2 or ~4. This homogeneity improves pharmacokinetics compared to random lysine conjugation.

Cell Surface Engineering

Researchers use metabolic labeling (e.g., feeding cells N-azidoacetylmannosamine or similar precursors) followed by reaction with aminooxy probes. However, for direct surface labeling, oxidizing surface sialic acids with mild periodate followed by aminooxyacetamide-biotin allows for the isolation of the "surfaceome."

Workflow Diagram: ADC Synthesis

Figure 2: Workflow for generating site-specific Antibody-Drug Conjugates via glycan oxidation.

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[2] [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[3] [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. [Link]

Sources

Methodological & Application

Protocol for oxime ligation using aminooxyacetamide hydrochloride

Application Note: High-Efficiency Oxime Ligation Bioconjugation Using Aminooxyacetamide Hydrochloride

Introduction & Mechanistic Insights

Oxime ligation is a cornerstone of bioorthogonal chemistry, widely utilized in the synthesis of 1, PEGylated therapeutics, and advanced biomaterials[1]. The reaction relies on the condensation of an

This compound is the preferred reagent format for these conjugations. The hydrochloride salt protonates the amine during storage, preventing premature auto-oxidation and extending the reagent's shelf life. Upon introduction to a buffered aqueous system, the free aminooxy group is liberated, unleashing its potent

Mechanistic Causality: Uncatalyzed oxime formation is kinetically restricted at physiological pH (pH 7.0–7.4) due to the sluggish dehydration of the tetrahedral carbinolamine intermediate[2]. To bypass this bottleneck without subjecting sensitive biomolecules to denaturing acidic conditions, 3 or its diamine derivatives are strictly required[3]. The catalyst operates via a transimination pathway: it rapidly condenses with the target aldehyde to form a protonated Schiff base (imine). This intermediate is significantly more electrophilic than the parent carbonyl, drastically lowering the activation energy for the subsequent attack by the aminooxyacetamide payload. The oxime bond is formed, and the catalyst is regenerated to continue the cycle[2].

Nucleophilic catalysis mechanism of oxime ligation using aminooxyacetamide and aniline derivatives.

Comparative Catalyst Performance

Selecting the correct catalyst is dictated by the pH stability of the biomolecule and the required reaction kinetics. While aniline is the classical standard, recent advancements have demonstrated that diamine derivatives like m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) offer 4[4].

Table 1: Comparative Catalyst Efficacy for Oxime Ligation

| Catalyst | Optimal pH Range | Relative Rate (vs. Aniline at pH 7.0) | Max Aqueous Solubility | Key Advantage |

| None (Uncatalyzed) | 4.0 – 5.0 | ~0.025x | N/A | No catalyst removal required |

| Aniline | 4.5 – 6.0 | 1x (Baseline) | ~100 mM | Classical, well-documented |

| m-Phenylenediamine (mPDA) | 6.0 – 7.4 | ~15x | >900 mM | Superior solubility, low toxicity[5] |

| p-Phenylenediamine (pPDA) | 4.0 – 7.0 | ~20x | High | Highest efficiency at neutral pH[4] |

Experimental Protocol: Oxime Ligation via this compound

Causality-Driven Experimental Design:

-

Buffer Selection: 100 mM Sodium Phosphate (pH 6.5–7.0) is utilized. Causality: Amine-containing buffers (e.g., Tris, Glycine) will competitively inhibit the reaction by forming transient imines with the aldehyde, sequestering the reactive sites.

-

Stoichiometry: A 5- to 10-fold molar excess of the aminooxyacetamide payload drives the equilibrium forward, ensuring pseudo-first-order kinetics and >95% conversion within 2 hours.

-

Catalyst Concentration: mPDA is used at 50 mM. Causality: Unlike aniline, which is toxic and prone to precipitation above 100 mM, 5 via standard size-exclusion chromatography (SEC)[5].

Step-by-step experimental workflow for oxime bioconjugation and purification.

Step-by-Step Methodology:

Step 1: Preparation of the Carbonyl-Tagged Biomolecule

-

Ensure the target protein/biomolecule (containing an engineered aldehyde/ketone) is buffer-exchanged into 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

-

Adjust the biomolecule concentration to 10–50 µM.

Step 2: Catalyst and Payload Preparation

-

Prepare a 500 mM stock of m-phenylenediamine (mPDA) in molecular biology grade water or DMSO (depending on payload solubility requirements).

-

Prepare a 100 mM stock of the specific this compound payload (e.g., Aminooxy-PEG, Aminooxy-Fluorophore, or Aminooxy-Drug).

Step 3: Reaction Execution

-

To the biomolecule solution, add the mPDA stock to achieve a final catalyst concentration of 50 mM.

-

Immediately add the this compound payload to achieve a final concentration of 250–500 µM (approx. 5–10 molar equivalents relative to the biomolecule).

-

Gently vortex to mix and incubate the reaction at room temperature (20–25°C) for 1 to 2 hours in the dark.

Step 4: Purification

-

Quench the reaction by passing the mixture through a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via exhaustive dialysis against PBS (pH 7.4).

-

This step effectively removes the unreacted aminooxy payload and the mPDA catalyst.

Trustworthiness & Self-Validating System

To guarantee scientific rigor, this protocol is designed as a self-validating system. Researchers must run the following controls and analytical checks to verify the integrity of the ligation:

-

Control A (No-Payload Control): Incubate the biomolecule with the mPDA catalyst alone, then analyze via LC-MS. Causality: This confirms that the catalyst does not form irreversible covalent adducts with the protein. The mass should match the unmodified starting material.

-

Control B (No-Catalyst Control): Incubate the biomolecule with the aminooxy payload without mPDA. Causality: This establishes the baseline uncatalyzed reaction rate and proves the kinetic necessity of the catalyst for your specific substrate.

-

Analytical Validation (Mass Shift Verification): The success of the ligation is absolute when confirmed by High-Resolution Mass Spectrometry (HRMS). The expected mass of the conjugate (

) must equal:

References

- Dirksen A, Dawson PE.

- "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines".

- "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug

- "Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center". Benchchem.

- "Site-selective modification strategies in antibody–drug conjugates". Chemical Society Reviews (RSC Publishing).

Sources

- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Aminooxyacetamide hydrochloride concentration for optimal glycoprotein labeling

This Application Note is structured to provide a rigorous, field-validated guide for optimizing glycoprotein labeling using aminooxyacetamide-based chemistry. It moves beyond basic recipes to explain the chemical kinetics and thermodynamics necessary for high-fidelity glycoproteomics.

Optimizing Aminooxyacetamide-based Oxime Ligation for Glycoprotein Labeling

Core Directive & Scientific Rationale

The labeling of glycoproteins via Oxime Ligation (reaction of an aminooxy group with an aldehyde/ketone) is a cornerstone of modern glycoproteomics. While hydrazide chemistry was historically common, aminooxy reagents—specifically those based on the aminooxyacetamide scaffold (

However, the success of this reaction is strictly governed by concentration-dependent kinetics and pH sensitivity . This guide optimizes the use of Aminooxyacetamide Hydrochloride (AOAA-HCl) for two distinct phases:

-

As a Labeling Agent: When functionalized (e.g., AOAA-Biotin/Fluorophore) to tag oxidized glycans.

-

As a Capping Agent: When used as the raw HCl salt to permanently block unreacted aldehydes, preventing non-specific background—a critical step often omitted in standard protocols.

Mechanism of Action

The reaction relies on the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbon of an aldehyde (generated on sialic acids via periodate oxidation).

Key Kinetic Insight: At neutral pH (6.5–7.5), the reaction is slow because the carbonyl is not sufficiently electrophilic. Lowering pH (4.5) protonates the carbonyl (activating it) but protonates the aminooxy group (deactivating it). Aniline catalysis solves this by forming a highly reactive Schiff base intermediate, allowing rapid labeling at neutral pH, preserving protein structure.

Figure 1: Mechanism of Aniline-Catalyzed Oxime Ligation. The aniline catalyst forms a transient, highly reactive Schiff base intermediate that is rapidly intercepted by the aminooxyacetamide reagent.

Critical Parameters & Concentration Matrix

The optimal concentration depends on the specific role of the reagent.[1]

A. As a Labeling Reagent (e.g., AOAA-Biotin)

-

Target Concentration: 100 µM – 1 mM

-

Rationale: High concentrations of hydrophobic tags (like biotin or fluorophores) can cause protein precipitation or non-specific hydrophobic binding. With aniline catalysis, 100 µM is often sufficient to drive the reaction to completion.

B. As a Capping/Blocking Agent (Raw AOAA-HCl)

-

Target Concentration: 10 mM – 50 mM

-

Rationale: After labeling, residual aldehydes must be quenched.[2][3][4] Unlike Glycine (which forms reversible imines), Aminooxyacetamide HCl forms stable oximes, permanently "capping" the noise. A large molar excess (50x–100x over protein) is required to ensure quantitative blocking in minutes.

C. The Catalyst (Aniline)

-

Standard: 10 mM (Live cells/Sensitive proteins)

-

Aggressive: 100 mM (Denatured lysates/Robust proteins)

| Parameter | Condition | Recommended Concentration | Kinetic Impact |

| Labeling Probe | Live Cell Surface | 100 µM | Minimizes toxicity and background washing. |

| Labeling Probe | Cell Lysate/Purified | 1 mM | Maximizes yield; excess is removed by desalting. |

| Capping Agent | Post-Labeling Block | 20 - 50 mM | Ensures 100% quenching of residual aldehydes. |

| Catalyst | Aniline (pH 6.7) | 10 mM | Increases rate by ~10-100x without protein denaturation. |

Optimized Experimental Protocol

This protocol assumes a starting glycoprotein concentration of 1–2 mg/mL.

Phase 1: Mild Periodate Oxidation (Sialic Acid Specific)

-

Buffer Exchange: Exchange protein into Oxidation Buffer (PBS, pH 7.4). Avoid amine buffers (Tris) if possible, though periodate tolerates them better than NHS-esters.

-

Oxidation: Add Sodium Periodate (NaIO₄) to a final concentration of 1 mM .

-

Note: 1 mM at 4°C selectively oxidizes sialic acids. 10 mM+ will oxidize other sugars and may cleave peptide backbones.

-

-

Incubation: Incubate for 30 minutes on ice (4°C) in the dark.

-

Quench Oxidation: Add glycerol to 5% final concentration or perform a rapid desalting spin column (e.g., Zeba Spin, 7K MWCO) to remove excess periodate.

Phase 2: Aniline-Catalyzed Labeling

-

Preparation: Dissolve Aminooxyacetamide-Tag (e.g., Biotin-AOAA) in DMSO or water.

-

Reaction Mix: Combine:

-

Oxidized Protein (from Phase 1)

-

100 µM – 1 mM Aminooxyacetamide-Tag (Final Conc.)

-

10 mM Aniline (from a 1 M stock in PBS, pH adjusted to 6.7).

-

-

Incubation: 1–2 hours at Room Temperature (RT) or O/N at 4°C.

-

pH Check: Ensure final pH is between 6.5 and 7.0.

-

Phase 3: Capping (The "Clean" Step)

This step uses this compound (CAS 6311-35-9) to eliminate background.

-

Add Capping Agent: Add pure Aminooxyacetamide HCl to a final concentration of 20 mM .

-

Incubation: Incubate for 15–30 minutes at RT.

-

Why? This reacts with any aldehydes that did not react with the tag, preventing them from crosslinking or reacting with downstream reagents.

-

-

Purification: Remove excess reagents via dialysis, size-exclusion chromatography, or acetone precipitation.

Figure 2: Optimized Workflow. Note the distinct Capping Step using high-concentration Aminooxyacetamide HCl to ensure specificity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Signal | Inefficient Oxidation | Fresh NaIO₄ is required. It degrades rapidly in light/moisture. |

| Low Signal | pH Mismatch | If pH > 7.5, oxime formation is slow. Add Aniline or adjust buffer to pH 6.7. |

| High Background | Non-specific Binding | Reduce Probe conc. to 100 µM. Increase washing stringency. |

| High Background | Uncapped Aldehydes | Increase Capping Step (Aminooxyacetamide HCl) to 50 mM. |

| Precipitation | Over-labeling | Hydrophobic tags can destabilize proteins. Use a PEGylated linker version. |

References

-

Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.

- Key Finding: Established the 10 mM Aniline / pH 6.7 protocol for optimal live-cell labeling.

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.

- Key Finding: Detailed the kinetic superiority of aniline catalysis for oxime lig

-

Biotium. (2020). Protocol: Aminooxy Labeling of Glycoproteins.

- Key Finding: Provides standard industrial concentration ranges (50 equivalents) for aminooxy dyes.

-

Thermo Fisher Scientific. (n.d.). Glycoprotein Staining and Detection. User Guide.

- Key Finding: Validates the use of periodate oxid

Sources

- 1. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]

- 2. Blocking in IHC | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Oxime-Linked Antibody-Drug Conjugates using Aminooxyacetamide

Abstract & Introduction

The development of Antibody-Drug Conjugates (ADCs) requires a delicate balance between systemic stability and targeted release.[1][2] While early ADCs utilized acid-labile hydrazone linkers, these often suffered from premature hydrolysis in circulation. Oxime ligation —the reaction between an aldehyde/ketone and an aminooxy (alkoxyamine) group—offers a superior stability profile (approx.

This guide details the synthesis of ADCs using aminooxyacetamide linkers. The aminooxyacetamide moiety (

Key Advantages of this Protocol:

-

Site-Specificity: Utilizes periodate oxidation of Fc-region glycans, avoiding random lysine conjugation that can disrupt antigen binding.

-

Enhanced Kinetics: Incorporates nucleophilic catalysis (aniline) to drive reaction rates at physiological-compatible pH.

-

Scalability: Workflows designed for mg-to-gram scale synthesis.

Mechanism of Action

The formation of the oxime bond is a condensation reaction. However, at neutral pH, the reaction is kinetically slow because the rate-limiting step—dehydration of the hemiaminal intermediate—is acid-catalyzed.

To overcome this without exposing the antibody to harsh acidic conditions (pH < 4), we employ nucleophilic catalysis using aniline. Aniline reacts rapidly with the antibody-aldehyde to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the parent aldehyde, facilitating a rapid transimination reaction with the aminooxyacetamide drug-linker to form the thermodynamically stable oxime product.

Figure 1: Catalytic Mechanism of Oxime Ligation

Caption: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base that undergoes transimination with the aminooxy-drug.

Experimental Prerequisites

Reagents & Materials

| Component | Specification | Purpose |

| Monoclonal Antibody | IgG1 or IgG4 (>5 mg/mL) | Substrate (must be glycosylated). |

| Sodium Periodate | Oxidizing agent for glycans. | |

| Aminooxy-Linker-Payload | Aminooxyacetamide-functionalized | Cytotoxic drug-linker. |

| Aniline | 99.5%, redistilled if dark | Nucleophilic catalyst. |

| Oxidation Buffer | 100 mM Sodium Acetate, pH 5.5 | DO NOT use Tris (competes). |

| Quenching Buffer | 1M Glycerol or Ethylene Glycol | Neutralizes excess periodate. |

| Desalting Columns | PD-10 or Zeba Spin | Buffer exchange. |

Critical Safety Note

-

Aniline is toxic and readily absorbed through the skin. Handle inside a fume hood with double gloving.

-

Sodium Periodate is a strong oxidizer. Prepare fresh immediately before use.

Protocol 1: Antibody Activation (Glycan Oxidation)

This step generates aldehyde handles on the heavy chain N-glycans (N297).

-

Buffer Exchange:

-

Equilibrate the antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5) using a desalting column.

-

Why: Lower pH facilitates oxidation and protects the antibody from aggregation. Avoid amine-containing buffers (Tris, Glycine) which can form Schiff bases with the generated aldehydes.

-

-

Oxidation Reaction:

-

Prepare a fresh 100 mM stock of

in water. -

Add

to the antibody solution to a final concentration of 1–10 mM . -

Expert Insight: Use 1 mM for mild oxidation (sialic acid specific) or 5-10 mM for general oxidation (galactose/mannose). For most ADCs, 10 mM ensures sufficient DAR (Drug-to-Antibody Ratio).

-

Incubate for 30 minutes on ice in the dark.

-

-

Quenching:

-

Add glycerol or ethylene glycol to a final concentration of 100 mM. Incubate for 5 minutes.

-

Why: Residual periodate will oxidize the aminooxy drug-linker (specifically the drug payload or the linker backbone) if not removed.

-

-

Purification (Crucial):

-

Immediately desalt the antibody into Conjugation Buffer (100 mM Sodium Acetate, 100 mM NaCl, pH 4.5–5.0).

-

Note: The lower pH (4.5) is optimal for the subsequent oxime ligation.

-

Protocol 2: Conjugation (Oxime Ligation)[1]

-

Catalyst Preparation:

-

Prepare a stock of Aniline (1 M) in DMSO or Acetonitrile.

-

Expert Insight: If the aniline has turned dark brown/red, it is oxidized. Use clear or light yellow aniline for consistent kinetics.

-

-

Reaction Setup:

-

Add the Aminooxyacetamide-Drug to the oxidized antibody.

-

Molar Excess: Use 10–20 equivalents of drug per antibody (aiming for DAR 2–4).

-

Solvent: Ensure final organic solvent (DMSO/DMA) concentration is <10% to prevent antibody precipitation.

-

-

Catalysis:

-

Incubation:

-

Incubate at 25°C for 12–24 hours with gentle shaking.

-

Why: Oxime formation is slow.[5] While aniline speeds it up, overnight incubation ensures thermodynamic equilibrium and maximum occupancy of aldehyde sites.

-

-

Purification:

-

Remove excess drug and aniline using Tangential Flow Filtration (TFF) or extensive dialysis against formulation buffer (e.g., Histidine/Trehalose pH 6.0).

-

Note: Aniline is difficult to remove via simple desalting columns due to hydrophobic sticking; TFF is preferred.

-

Analytical Validation & QC

Workflow Visualization

Caption: Step-by-step workflow from native antibody to purified Oxime-ADC.

QC Metrics Table

| Method | Parameter | Acceptance Criteria |

| HIC-HPLC | Drug Distribution | Distinct peaks for DAR 0, 2, 4. Average DAR 1.8–3.5. |

| SEC-HPLC | Aggregation | >95% Monomer. Aggregates <2%. |

| LC-MS (Reduced) | Mass Shift | Mass shift corresponds to Heavy Chain + n(Drug). |

| Stability Assay | Plasma Stability | <5% Drug loss after 7 days at 37°C in human plasma. |

Troubleshooting Guide

Problem: Low DAR (Drug-to-Antibody Ratio)

-

Root Cause 1: Insufficient oxidation. Increase

to 10 mM or temperature to 25°C. -

Root Cause 2: pH too high during conjugation. Ensure pH is

5.5. Above pH 6, oxime formation slows drastically without massive catalyst excess. -

Root Cause 3:[5] Old Catalyst. Distill aniline or switch to m-phenylenediamine (mPDA), which is 10–50x more potent than aniline.

Problem: Antibody Aggregation

-

Root Cause:[1][2][3][6][][8][9][10] Over-oxidation. Periodate can oxidize Methionine/Tryptophan residues if left too long. Limit oxidation to 30 mins on ice.

-

Root Cause:[1][2][3][4][6][][8][9][10] Hydrophobic payload. If the drug is very hydrophobic (e.g., PBDs), add propylene glycol (up to 20%) or cyclodextrins to the conjugation buffer.

References

-

Lemieux, G. A., & Bertozzi, C. R. (1998). Chemoselective ligation reactions with proteins, oligosaccharides and cells. Trends in Biotechnology. Source:[Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry. Source:[Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. Source:[Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. Source:[Link]

-

Rashidian, M., et al. (2013). Kinetics of oxime ligation with aniline catalysis. Journal of the American Chemical Society. Source:[Link]

Sources

- 1. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime [scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminooxyacetamide hydrochloride reaction conditions for oligonucleotide conjugation

Introduction & Scope

Aminooxyacetamide hydrochloride (CAS: 6336-22-7 / 35251-42-4) is a specialized bioorthogonal reagent used primarily in oxime ligation chemistries. In the context of oligonucleotide synthesis and conjugation, it serves two critical functions:

-

Aldehyde Capping/Blocking: It acts as a highly efficient "capping" agent to neutralize unreacted aldehyde groups on oligonucleotides or surfaces following the conjugation of a primary ligand (e.g., a peptide or fluorophore). This prevents non-specific binding and cross-reactivity in downstream applications.

-

Small Molecule Functionalization: It introduces a stable, hydrophilic amide motif onto aldehyde-modified oligonucleotides via a hydrolytically stable oxime linkage.

This guide provides an in-depth technical analysis of the reaction parameters—pH, catalysis, and stoichiometry—required to drive this reaction to completion with >95% efficiency.

Mechanism of Action: Oxime Ligation[1]

The reaction between aminooxyacetamide and an aldehyde-modified oligonucleotide proceeds via oxime ligation . Unlike hydrazone formation, which is reversible and unstable in aqueous conditions, the oxime bond (

Chemical Pathway

-

Nucleophilic Attack: The aminooxy nitrogen (

), which is more nucleophilic than a standard amine due to the alpha-effect of the adjacent oxygen, attacks the electrophilic carbonyl carbon of the aldehyde. -

Tetrahedral Intermediate: A hemiaminal intermediate is formed.

-

Dehydration: Water is eliminated, driven by acid catalysis or nucleophilic catalysts (e.g., aniline), locking the structure into the stable oxime

isomers.

Visualization: Reaction Mechanism

Figure 1: Mechanism of oxime ligation between an aldehyde-modified oligonucleotide and aminooxyacetamide.

Critical Reaction Parameters

Success in oxime ligation depends on balancing nucleophilicity with protonation states.

pH Optimization

-

Acidic Conditions (pH 4.0 – 5.0): This is the optimal range for uncatalyzed reactions. The slightly acidic environment protonates the aldehyde carbonyl (increasing electrophilicity) while leaving a significant fraction of the aminooxy group unprotonated (maintaining nucleophilicity).

-

Buffer: 0.1 M Sodium Acetate (NaOAc).

-

-

Neutral Conditions (pH 7.0 – 7.4): Required for acid-sensitive oligonucleotides (e.g., those with specific modifications like purine-rich sequences susceptible to depurination). Reaction kinetics are significantly slower here (10–50x slower) and require a catalyst .

-

Buffer: 1X PBS or 0.1 M Sodium Phosphate.

-

Catalysis (The "Aniline Effect")

At neutral pH, the dehydration step is rate-limiting. Nucleophilic catalysts like Aniline (or the more biocompatible m-phenylenediamine) form a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the aminooxy group.

-

Recommendation: Always use 10–100 mM Aniline when working at pH > 6.0.

Stoichiometry

-

For Capping: Use a vast excess (50–100 equivalents) of this compound. It is a small, inexpensive molecule; excess ensures rapid and complete blocking of residual aldehydes.

-

For Conjugation: Use 5–10 equivalents relative to the oligonucleotide.

Experimental Protocols

Protocol A: Aldehyde Capping (Post-Conjugation Blocking)

Use this protocol to neutralize unreacted aldehydes after conjugating a primary ligand (e.g., peptide or dye).

Materials:

-

Oligonucleotide: Crude conjugation mixture containing residual aldehyde groups.

-

Reagent: this compound (dissolved in water to 100 mM).

-

Buffer: 0.1 M Sodium Acetate, pH 4.5 (or PBS pH 7.4 + 100 mM Aniline).

Step-by-Step:

-

Preparation: Determine the molar amount of the initial aldehyde-oligo used.

-

Addition: Add 50–100 molar equivalents of this compound stock to the reaction mixture.

-

Example: For a 100 µL reaction containing 5 nmol oligo, add 5 µL of 100 mM Aminooxyacetamide (500 nmol).

-

-

Incubation:

-

pH 4.5: Incubate at Room Temperature (RT) for 30–60 minutes .

-

pH 7.4 (with Aniline): Incubate at RT for 1–2 hours .

-

-

Purification: Proceed immediately to ethanol precipitation or spin-column purification. The excess small molecule (aminooxyacetamide) will not precipitate and is easily washed away.

Protocol B: Direct Conjugation (Labeling)

Use this protocol to attach the acetamide moiety to an aldehyde-modified oligo.

Materials:

-

Oligonucleotide: 5'-Aldehyde-Modifier C2 or similar (10–100 µM final conc).

-

Reagent: this compound.

-

Catalyst: Aniline (pure liquid or 1 M stock in DMSO).

-

Solvent: Nuclease-free water (up to 20% DMSO/DMF is tolerated if needed).

Step-by-Step:

-

Buffer Setup: Prepare 0.1 M Sodium Acetate, pH 4.5 .

-